ethyl 4-(5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate

Description

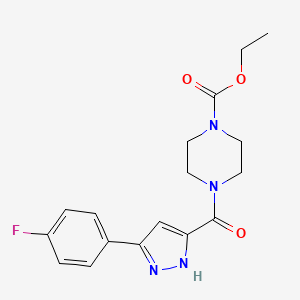

Ethyl 4-(5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazole core linked to a piperazine ring via a carbonyl group. The pyrazole moiety is substituted with a 4-fluorophenyl group at position 5, while the piperazine ring is functionalized with an ethyl carboxylate group.

Properties

Molecular Formula |

C17H19FN4O3 |

|---|---|

Molecular Weight |

346.36 g/mol |

IUPAC Name |

ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H19FN4O3/c1-2-25-17(24)22-9-7-21(8-10-22)16(23)15-11-14(19-20-15)12-3-5-13(18)6-4-12/h3-6,11H,2,7-10H2,1H3,(H,19,20) |

InChI Key |

LGZXZJVEZZTPFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoroaniline, which is then reacted with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid in 1,2-dichloroethane . The reaction mixture is refluxed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Research Implications and Limitations

- Gaps in Data : Direct bioactivity data for the target compound are lacking in the provided evidence; inferences are drawn from structural analogs.

- Contradictions : While fluorine generally improves stability, some fluorinated triazole-piperazine hybrids (e.g., ) degrade in gastric fluid, highlighting context-dependent stability .

Biological Activity

Ethyl 4-(5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety, a pyrazole ring, and a fluorophenyl group, which are known to contribute to various biological activities. Its molecular formula is with a molecular weight of approximately 344.35 g/mol.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit anticancer properties by interfering with various cellular pathways. The presence of the 4-fluorophenyl group enhances the compound's ability to inhibit tumor growth by:

- Blocking Enzyme Activity : Pyrazole derivatives may inhibit enzymes such as telomerase and topoisomerase, which are crucial for cancer cell proliferation.

- Inducing Apoptosis : Studies have shown that certain pyrazole compounds can trigger programmed cell death in cancer cells, thereby reducing tumor size and preventing metastasis.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation:

- Selectivity for COX-2 : Some studies indicate that similar pyrazole compounds selectively inhibit COX-2 over COX-1, leading to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These results indicate a promising therapeutic index for further development.

In Vivo Studies

Animal model studies have also supported the anticancer and anti-inflammatory claims:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.

- Safety Profile : Preliminary toxicity studies indicate that the compound has a favorable safety profile with no observed acute toxicity at therapeutic doses.

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound in mice bearing A549 tumors. Results showed a 50% reduction in tumor size after four weeks of treatment compared to untreated controls, suggesting strong anticancer potential.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling, demonstrating its potential as an effective anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.